PHOSPHATE DE CÉTYLE DE POTASSIUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

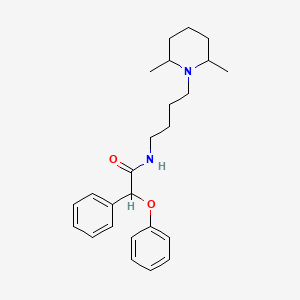

Potassium cetyl phosphate: is a potassium salt of a complex mixture of esters of phosphoric acid and cetyl alcohol. It is widely used in the cosmetics and personal care industry as an emulsifier and surfactant. This compound is known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in products such as creams, shower gels, liquid soaps, shampoos, skincare, and sun care products .

Applications De Recherche Scientifique

Chemistry: Potassium cetyl phosphate is used as an emulsifier in various chemical formulations, enhancing the stability and consistency of emulsions .

Biology: In biological research, it is used in formulations for skincare products due to its mildness and compatibility with the skin .

Medicine: While not directly used as a medicinal compound, potassium cetyl phosphate is a key ingredient in topical formulations, including sunscreens and moisturizers, which are essential in dermatological treatments .

Industry: In the industrial sector, potassium cetyl phosphate is used in the production of personal care products, including shampoos, conditioners, and body washes. Its ability to stabilize emulsions makes it a valuable ingredient in these formulations .

Mécanisme D'action

Target of Action

Potassium Cetyl Phosphate is an anionic, oil-in-water emulsifier . It is structurally similar to natural phospholipids like lecithins and cephalins . Its primary targets are the lipid structures in the skin, where it interacts to enhance the lipid barrier .

Mode of Action

Potassium Cetyl Phosphate works by lowering the surface tension of water . This allows oil and water-based components in a formulation to mix together more easily . It forms mainly lamellar structures with very dense packed layers of water phase and liquid crystalline lipid phases . These structures are responsible for the viscosity of the emulsion as well as for the stabilization of the water-oil interphase .

Biochemical Pathways

Potassium Cetyl Phosphate affects the emulsion stability pathway. According to the gel-network theory of emulsion stability, the aqueous phase consists of a gel-network generated by hydrophilic emulsifiers and lipophilic co-emulsifier forming an envelope around emulsified droplets and membrane-like structures throughout the aqueous phase . The oil phase ideally consists mainly of liquid crystalline lipid structures .

Pharmacokinetics

It is typically used as a primary emulsifier at low concentrations . As an emulsifier, it improves product consistency to enable even distribution on the skin .

Result of Action

The result of Potassium Cetyl Phosphate’s action is a smooth, consistent product texture, ensuring that the active ingredients are evenly distributed and readily absorbed by the skin . It enhances the lipid barrier, limits transdermal water loss, and improves elasticity . It also contributes to SPF protection and increases the water resistance of the formula .

Action Environment

Potassium Cetyl Phosphate is noted for its high physical and chemical stability . It tolerates a broad pH range from 5 to 9 . It provides snow white emulsions and shows the highest flexibility for various applications and forms . It is also non-irritating to the skin . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Potassium cetyl phosphate plays a significant role in biochemical reactions, primarily as an emulsifier and surfactant. It interacts with various enzymes, proteins, and other biomolecules to stabilize emulsions and enhance the consistency of formulations. The compound’s anionic nature allows it to interact with positively charged molecules, forming stable complexes. Potassium cetyl phosphate is known to interact with skin lipids, enhancing the lipid barrier and limiting transdermal water loss .

Cellular Effects

Potassium cetyl phosphate influences various cellular processes, particularly in skin cells. It enhances the lipid barrier function, improving skin hydration and elasticity. The compound also affects cell signaling pathways by interacting with membrane lipids, which can influence gene expression and cellular metabolism. Potassium cetyl phosphate is generally non-irritating to the skin, making it suitable for sensitive skin formulations .

Molecular Mechanism

At the molecular level, potassium cetyl phosphate exerts its effects through binding interactions with biomolecules. It forms stable complexes with skin lipids, enhancing the lipid barrier and reducing transdermal water loss. The compound’s anionic nature allows it to interact with positively charged molecules, leading to enzyme inhibition or activation. Potassium cetyl phosphate also influences gene expression by interacting with membrane lipids and affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium cetyl phosphate can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as extreme pH or temperature. Long-term studies have shown that potassium cetyl phosphate maintains its emulsifying properties and continues to enhance the lipid barrier function over extended periods. Degradation products may form under harsh conditions, potentially affecting cellular function .

Dosage Effects in Animal Models

The effects of potassium cetyl phosphate vary with different dosages in animal models. At low doses, the compound enhances the lipid barrier function and improves skin hydration. At high doses, it may cause irritation or adverse effects. Threshold effects have been observed, where the benefits of potassium cetyl phosphate plateau at certain concentrations. Toxicity studies have shown that the compound is generally safe at recommended dosages, but high doses can lead to adverse effects .

Metabolic Pathways

Potassium cetyl phosphate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, influencing metabolic flux and metabolite levels. The compound’s role in enhancing the lipid barrier function is linked to its interactions with lipid metabolic pathways .

Transport and Distribution

Within cells and tissues, potassium cetyl phosphate is transported and distributed through interactions with transporters and binding proteins. The compound’s anionic nature allows it to bind to positively charged molecules, facilitating its transport and distribution. Potassium cetyl phosphate is known to accumulate in the lipid bilayers of cell membranes, enhancing the lipid barrier function and improving skin hydration .

Subcellular Localization

Potassium cetyl phosphate is primarily localized in the lipid bilayers of cell membranes. Its anionic nature allows it to interact with membrane lipids, enhancing the lipid barrier function. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions influence the compound’s activity and function within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium cetyl phosphate is synthesized by reacting phosphoric acid esters with cetyl alcohol in the presence of potassium. The reaction typically involves heating the mixture to facilitate the esterification process. The resulting product is a whitish powder that is partially soluble in water .

Industrial Production Methods: In industrial settings, the production of potassium cetyl phosphate involves large-scale esterification processes. The raw materials, phosphoric acid and cetyl alcohol, are mixed and heated in reactors. Potassium hydroxide is then added to neutralize the mixture, forming the potassium salt. The product is then purified and dried to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium cetyl phosphate primarily undergoes reactions typical of alkyl phosphates. These include:

Hydrolysis: In the presence of water, potassium cetyl phosphate can hydrolyze to form cetyl alcohol and phosphoric acid.

Esterification: It can react with alcohols to form esters.

Neutralization: It can react with acids to form the corresponding cetyl phosphate ester and potassium salt.

Common Reagents and Conditions:

Hydrolysis: Water, typically under acidic or basic conditions.

Esterification: Alcohols, typically under acidic conditions with a catalyst.

Neutralization: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed:

Hydrolysis: Cetyl alcohol and phosphoric acid.

Esterification: Various esters depending on the alcohol used.

Neutralization: Cetyl phosphate ester and potassium salt.

Comparaison Avec Des Composés Similaires

Cetearyl alcohol: Another fatty alcohol used as an emulsifier and stabilizer in cosmetic formulations.

Cetearyl glucoside: A non-ionic emulsifier derived from glucose and cetearyl alcohol.

Sorbitan olivate: An emulsifier derived from olive oil and sorbitol.

Uniqueness: Potassium cetyl phosphate is unique in its ability to form stable oil-in-water emulsions, even in challenging formulations with high oil concentrations or high pigment loads. Its mildness and compatibility with the skin make it particularly suitable for sensitive skin products .

Propriétés

Numéro CAS |

17026-85-6 |

|---|---|

Formule moléculaire |

C16H33KO3P+ |

Poids moléculaire |

343.50 g/mol |

Nom IUPAC |

potassium;hexadecoxy-oxido-oxophosphanium |

InChI |

InChI=1S/C16H33O3P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(17)18;/h2-16H2,1H3;/q;+1 |

Clé InChI |

YLKQTWRTPICGAB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCO[P+](=O)[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)